6-Bromo-8-methoxyquinazolin-2(1H)-one

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Researchers targeting kinase inhibitors often face challenges sourcing regioselectively functionalized quinazolinone building blocks. 6-Bromo-8-methoxyquinazolin-2(1H)-one solves this with a C6 bromine handle optimized for Pd(0)-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). • Enables systematic SAR exploration at the 6-position for EGFR/HER2 kinase programs • C-Br bond (~280 kJ/mol) offers optimal reactivity vs. chloro/iodo analogs • ≥98% purity ensures reproducible coupling yields; supplied as a solid with ambient storage and shipping

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 953039-13-9
Cat. No. B1505180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methoxyquinazolin-2(1H)-one
CAS953039-13-9
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1NC(=O)N=C2)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-7-3-6(10)2-5-4-11-9(13)12-8(5)7/h2-4H,1H3,(H,11,12,13)
InChIKeyHVFYLIKECNEGDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-methoxyquinazolin-2(1H)-one Procurement & Structural Overview


6-Bromo-8-methoxyquinazolin-2(1H)-one (CAS 953039-13-9, molecular formula C9H7BrN2O2, molecular weight 255.07 g/mol) is a heterocyclic building block belonging to the quinazolinone class . This compound is characterized by a quinazoline core with a carbonyl group at the 2-position (forming the 2(1H)-one moiety), a bromine substituent at the 6-position, and a methoxy group at the 8-position . The compound is typically supplied as a solid with a purity specification of ≥98% (as indicated by multiple commercial sources) and a predicted density of 1.75±0.1 g/cm³ .

6-Bromo-8-methoxyquinazolin-2(1H)-one: Why Generic Substitution Fails


In-class quinazolinone compounds cannot be simply interchanged due to marked differences in reactivity profiles governed by substituent identity and position. For 6-bromo-8-methoxyquinazolin-2(1H)-one, the C6 bromine atom serves as a critical synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), whereas the C2 carbonyl defines the compound's oxidation state and hydrogen-bonding capacity, distinguishing it from fully reduced quinazolines and dione analogs [1]. Substitution of this specific building block with a chloro, iodo, or unsubstituted analog fundamentally alters the steric demands, electronic properties, and activation barriers for downstream transformations, as established by structure-activity relationship (SAR) studies on 6-substituted quinazolinones showing that the nature of the C6 substituent significantly modulates biological activity and physicochemical behavior [2].

6-Bromo-8-methoxyquinazolin-2(1H)-one: Structural Analogs Differentiation


C6 Bromine Enables Cross-Coupling Reactivity

The presence of a bromine atom at the C6 position (atomic radius ~120 pm, electronegativity 2.96) provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck) that is entirely absent in C6-unsubstituted analogs such as 8-methoxyquinazolin-2(1H)-one [1]. This contrasts sharply with the C6-chloro analog, which exhibits significantly lower oxidative addition rates due to the stronger C-Cl bond (bond dissociation energy ~397 kJ/mol) compared to the C-Br bond (bond dissociation energy ~280 kJ/mol) [2]. For procurement, this means 6-bromo-8-methoxyquinazolin-2(1H)-one offers a superior balance of shelf stability (relative to the iodo analog, which is prone to light-induced dehalogenation) and synthetic reactivity, making it the preferred electrophilic partner for library diversification.

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

C2 Carbonyl Oxidation State and H-Bonding

The 2(1H)-one motif confers a specific oxidation state at the C2 position that fundamentally differentiates 6-bromo-8-methoxyquinazolin-2(1H)-one (C9H7BrN2O2, MW 255.07) from the corresponding 2,4(1H,3H)-dione analog (6-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione, CAS 864293-45-8, C9H7BrN2O3, MW 271.07) and the fully reduced 6-bromo-8-methoxyquinazoline (CAS 2190538-45-3, C9H7BrN2O, MW 239.07) . The 2(1H)-one structure provides a single hydrogen-bond acceptor (C=O) and a single hydrogen-bond donor (N-H) at the N1 position, offering a distinct pharmacophoric profile compared to the dual acceptor/donor capacity of the dione or the altered basicity of the fully reduced quinazoline. In silico docking studies on related quinazolinone series demonstrate that the 2(1H)-one motif achieves superior complementarity to ATP-binding pockets of kinases (including EGFR and HER2) compared to the 4(3H)-one regioisomer, which presents a different hydrogen-bonding vector [1].

Medicinal Chemistry Pharmacophore Design Hydrogen Bonding

8-Methoxy Regioselective Directing Effects

The methoxy group at the 8-position (ortho to the N1 position) exerts electronic and steric effects that differ fundamentally from the 6-methoxy, 7-methoxy, or 5-methoxy isomers. In quinazolinone SAR studies, the substitution pattern on the benzenoid ring has been shown to significantly alter biological activity; for instance, monosubstituted 5-, 6-, and 8-methoxy-3,4-dihydro-2,3-pentamethylenequinazolones exhibit distinct pharmacological profiles depending on the methoxy position [1]. The 8-methoxy group in 6-bromo-8-methoxyquinazolin-2(1H)-one introduces steric hindrance near the N1 position, potentially influencing N-alkylation regioselectivity and modulating the compound's tautomeric equilibrium between the 2(1H)-one and 2-hydroxyquinazoline forms. For synthetic planning, the 8-methoxy group directs electrophilic aromatic substitution to specific positions (C5 and C7) that differ from the directing effects of the 6-methoxy or 7-methoxy isomers, thereby dictating the accessible chemical space in downstream diversification [2].

Synthetic Chemistry Regioselectivity Medicinal Chemistry

6-Bromo-8-methoxyquinazolin-2(1H)-one: Validated Application Scenarios


Kinase Library Diversification by Pd Coupling

In medicinal chemistry programs targeting the quinazolinone scaffold for kinase inhibition (EGFR, HER2, and related tyrosine kinases), 6-bromo-8-methoxyquinazolin-2(1H)-one serves as a versatile electrophilic partner for Suzuki-Miyaura cross-coupling. The C6 bromine enables installation of aryl, heteroaryl, or alkenyl groups at the 6-position while preserving the 2(1H)-one pharmacophore that has demonstrated favorable docking to kinase ATP-binding pockets in related 6-substituted quinazoline series [1]. The C-Br bond provides optimal reactivity for oxidative addition under standard Pd(0) catalysis (bond dissociation energy ~280 kJ/mol), offering faster reaction kinetics than the corresponding C6-chloro analog while maintaining greater bench stability than the C6-iodo variant [2].

Dual-Target Anticancer Agent Synthesis

This compound is particularly suited for the synthesis of dual-targeted anticancer agents that require functionalization at the 6-position of the quinazolinone core. SAR studies on 2-aryl-6-substituted quinazolinones have identified 6-position substitution as critical for modulating anti-tubulin activity and cytotoxicity profiles [1]. 6-Bromo-8-methoxyquinazolin-2(1H)-one enables systematic exploration of 6-position substituent effects through cross-coupling, Buchwald-Hartwig amination, or Sonogashira alkynylation, providing access to chemical space that cannot be reached using C6-unsubstituted or C6-methyl building blocks.

Fluorescent Quinazoline Probes and Imaging

The bromine substituent at the 6-position in 6-bromo-8-methoxyquinazolin-2(1H)-one facilitates the introduction of extended π-conjugated systems (via cross-coupling) that modulate the fluorescent properties of the quinazoline core. Studies on the effect of 2- and 6-substituents on fluorescent quinazolines have established that the nature of the C6 substituent significantly influences both the absorption and emission characteristics of these heterocycles [1]. The 8-methoxy group further contributes to the electronic tuning of the chromophore, making this specific building block valuable for developing fluorescent probes where precise spectral tuning is required.

Methoxy Position-Dependent SAR Studies

For SAR investigations comparing the biological effects of methoxy substitution patterns on the quinazolinone benzenoid ring, 6-bromo-8-methoxyquinazolin-2(1H)-one serves as a defined point of reference for the 8-methoxy series. Prior studies on monosubstituted 5-, 6-, and 8-methoxy-3,4-dihydro-2,3-pentamethylenequinazolones have demonstrated that methoxy position significantly impacts pharmacological activity [1]. This compound enables systematic comparison with 6-methoxy and 7-methoxy isomers, facilitating the elucidation of position-dependent SAR that would be confounded by using mixtures or incorrectly substituted building blocks.

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